7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a fused pteridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the fused ring system. Specific reagents and catalysts are used to introduce the methyl groups at the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to different products.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleoph
Properties
CAS No. |
23542-56-5 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
7,8,10-trimethyl-1,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H14N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5,14H,1-3H3,(H2,15,16,18,19) |
InChI Key |
KLWMZQCMXBUPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C |
Origin of Product |
United States |
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